molecular formula C14H17Cl B11881166 2-Chloro-1-cyclohexyl-4-vinylbenzene

2-Chloro-1-cyclohexyl-4-vinylbenzene

Cat. No.: B11881166
M. Wt: 220.74 g/mol
InChI Key: GUSAIMQTAZHRGF-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclohexyl-4-vinylbenzene is an organic compound with the molecular formula C14H17Cl It is a derivative of benzene, featuring a chlorine atom, a cyclohexyl group, and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclohexyl-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-cyclohexyl-4-vinylbenzene using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclohexyl-4-vinylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) under high pressure.

Major Products Formed

    Substitution: Formation of compounds like 2-hydroxy-1-cyclohexyl-4-vinylbenzene.

    Oxidation: Formation of 2-chloro-1-cyclohexyl-4-vinylbenzaldehyde or 2-chloro-1-cyclohexyl-4-vinylbenzoic acid.

    Reduction: Formation of 2-chloro-1-cyclohexyl-4-ethylbenzene.

Scientific Research Applications

2-Chloro-1-cyclohexyl-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclohexyl-4-vinylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted benzene derivatives. The molecular targets and pathways involved include the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-cyclohexylbenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.

    1-Cyclohexyl-4-vinylbenzene:

    2-Chloro-4-vinylbenzene: Lacks the cyclohexyl group, which influences its physical and chemical properties.

Uniqueness

2-Chloro-1-cyclohexyl-4-vinylbenzene is unique due to the presence of both a chlorine atom and a vinyl group on the benzene ring, along with a cyclohexyl group. This combination of substituents imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C14H17Cl

Molecular Weight

220.74 g/mol

IUPAC Name

2-chloro-1-cyclohexyl-4-ethenylbenzene

InChI

InChI=1S/C14H17Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h2,8-10,12H,1,3-7H2

InChI Key

GUSAIMQTAZHRGF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)C2CCCCC2)Cl

Origin of Product

United States

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